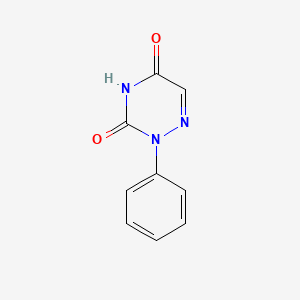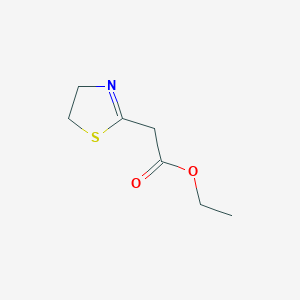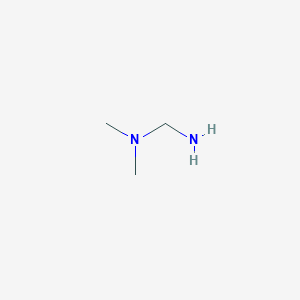
Methyl isoselenocyanate
Descripción general
Descripción
Methyl isoselenocyanate is a chemical compound with the formula C2H3NSe . It has a molecular weight of 120.01 .
Molecular Structure Analysis
The molecular structure of Methyl isoselenocyanate consists of carbon ©, hydrogen (H), nitrogen (N), and selenium (Se) atoms . The IUPAC Standard InChI is InChI=1S/C2H3NSe/c1-3-2-4/h1H3 .Chemical Reactions Analysis
Methyl isoselenocyanate has been used as a powerful tool for the synthesis of selenium-containing heterocycles . It has been involved in reactions with amines, alcohols, thiols, selenolates, carbanions, azodicaboxylates, diazomethanes, and in cycloaddition reactions .Physical And Chemical Properties Analysis
Methyl isoselenocyanate has a molecular weight of 120.01 . Other physical and chemical properties such as ionization energy, water solubility, and octanol/water partition coefficient are also associated with this compound .Aplicaciones Científicas De Investigación
Rotational Spectrum Analysis
Methyl isoselenocyanate has been studied for its microwave rotational spectra, particularly in isotopic species CH3NCSe with 80Se and 78Se. These studies focus on the assignment of microwave rotational spectra in the 9 to 40 GHz frequency range and determining rotational and centrifugal distortion constants for the ground vibrational state. Such research is crucial for understanding the molecular structure and behavior of methyl isoselenocyanate under various conditions (Sakaizumi et al., 1986).
Synthesis of Selenium-Containing Heterocycles
Methyl isoselenocyanate serves as a powerful tool for synthesizing selenium-containing heterocycles. These compounds are noted for their diverse pharmaceutical applications and remarkable reactivities and chemical properties. Isoselenocyanates, including methyl isoselenocyanate, are valuable due to their ease of preparation, storage, and safe handling, making them ideal for creating selenium-based heterocycles (Garud, Koketsu, & Ishihara, 2007).
Organoselenium Compounds in Chemotherapy and Chemoprevention
Methyl isoselenocyanate, as an organoselenium compound, has been identified as a potential chemotherapeutic and chemopreventative agent against cancers and infectious diseases. This research area explores the use of methyl isoselenocyanate and similar compounds in creating treatments for various diseases due to their enhanced cytotoxicity against cancer cells and other biological activities (Bossmann & Neri, 2021).
Development as Anticancer Agents
Methyl isoselenocyanate has been modified from isothiocyanates to yield compounds with increased effectiveness as anticancer agents. The focus here is on synthesizing and developing isoselenocyanates, including methyl isoselenocyanate, as novel treatments for cancer. This includes exploring the chemistry and computational studies of these compounds and their biological applications (Frieben, Amin, & Sharma, 2019).
Building Blocks for Selenium-Containing Heterocycles
Research on methyl isoselenocyanate also involves its use as a building block for the preparation of selenaheterocycles or heterocyclic selones. These compounds, derived from isoselenocyanate, have applications in various chemical reactions and the creation of novel compounds, initiated usually by nucleophilic attacks followed by cyclization (Heimgartner, Zhou, Atanassov, & Sommen, 2008).
Direcciones Futuras
Selenium-containing heterocyclic compounds, including those derived from isoselenocyanates like Methyl isoselenocyanate, have been recognized for their remarkable reactivities, chemical properties, and diverse pharmaceutical applications . Future research may continue to explore the synthesis methods and potential applications of these compounds .
Propiedades
InChI |
InChI=1S/C2H3NSe/c1-3-2-4/h1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYQRKLVFZCKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C=[Se] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NSe | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196088 | |
| Record name | Methyl isoselenocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl isoselenocyanate | |
CAS RN |
4426-70-4 | |
| Record name | Methyl isoselenocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl isoselenocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3052639.png)






![Ethyl 4-[[2-(6-chloropurin-9-yl)acetyl]amino]benzoate](/img/structure/B3052653.png)
![1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B3052654.png)

![2-[(Z)-3-phenylprop-2-enyl]isoindole-1,3-dione](/img/structure/B3052659.png)
![3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3052660.png)
